molecular formula C12H18NNaO4S B7797922 CID 9904222

CID 9904222

Cat. No. B7797922
M. Wt: 295.33 g/mol
InChI Key: IRQRBVOQGUPTLG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 9904222 is a useful research compound. Its molecular formula is C12H18NNaO4S and its molecular weight is 295.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 9904222 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 9904222 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of CID 9904222 can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
4-bromo-2-fluoroaniline, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, sodium hydride, dimethylformamide, acetic acid, ethanol

Reaction
Step 1: 4-bromo-2-fluoroaniline is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of sodium hydride and dimethylformamide to yield the intermediate product., Step 2: The intermediate product is then treated with acetic acid to form the final product, CID 9904222., Step 3: The final product is purified by recrystallization from ethanol.

properties

IUPAC Name

sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S.Na/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11;/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQRBVOQGUPTLG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC(=C1)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC(=C1)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 9904222

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